molecular formula C17H17N3O2S2 B2808353 N-(3,5-dimethylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide CAS No. 1286713-41-4

N-(3,5-dimethylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide

Cat. No. B2808353
CAS RN: 1286713-41-4
M. Wt: 359.46
InChI Key: CFPWLESTKFWHJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide is a useful research compound. Its molecular formula is C17H17N3O2S2 and its molecular weight is 359.46. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Design and Synthesis Applications

  • Design and Synthesis of Derivatives : Research on N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl] acetamide derivatives highlights the process of designing and synthesizing novel compounds from a base structure through N-chloroacetylation and N-alkylation. These compounds were characterized by 1H NMR, IR, and MS techniques, showcasing a methodological approach to novel compound synthesis (Yang Jing, 2010).

Structural Characterization and Analysis

  • Powder Diffraction Data of N-derivatives : A study presented new powder diffraction data for various N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, potential pesticides. This work involved the characterization of organic compounds by X-ray powder diffraction, providing valuable information on the structural aspects of similar compounds (E. Olszewska, B. Tarasiuk, S. Pikus, 2011).

  • Crystallographic Studies : The crystal structure of compounds similar to the one of interest, such as N-(2,6-Dimethylphenyl)-2,2,2-trimethylacetamide, has been studied. These analyses reveal the molecular conformation and how molecules are linked through hydrogen bonds, providing insights into the molecular architecture that can influence the compound's reactivity and potential applications (B. Gowda, I. Svoboda, H. Fuess, 2007).

Potential Applications in Material Science and Biochemistry

  • Synthesis and Biological Evaluation : Research involving the synthesis of novel compounds, such as derivatives of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide, highlights the process of creating compounds with potential applications in biochemistry and material science. These compounds were prepared through specific condensation reactions and characterized by various analytical techniques, suggesting a path for the development of materials or drugs with specific properties (P. Yu, Jun Hu, Rong Wan, Xi Li, Shanlong Zheng, Yanhua Xu, 2014).

properties

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-11-7-8-24-16(11)17-20-19-15(22-17)9-14(21)18-10-12-3-5-13(23-2)6-4-12/h3-8H,9-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPWLESTKFWHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2=NN=C(O2)CC(=O)NCC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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